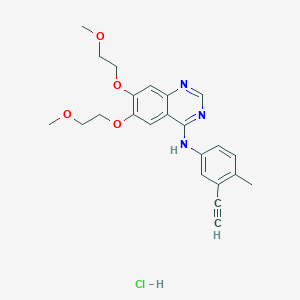
4-Methyl erlotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This compound is structurally related to erlotinib, a well-known anticancer agent used primarily in the treatment of non-small cell lung cancer and pancreatic cancer . The addition of a methyl group to the erlotinib structure enhances its pharmacological properties, making it a valuable compound in cancer research and therapy .
Preparation Methods
The synthesis of 4-Methyl erlotinib involves several key steps:
Iodination Reaction: The starting material, 3-(4-ethylphenyl)-3-methylbutane-2-ketone, undergoes iodination using an iodination reagent.
Carbonylation Reaction: The iodinated product reacts with a carbonylation reagent to form 4-(3-iodo-4-ethylphenyl)-4-methyl-3-oxo valerate.
Substitution Reaction: This intermediate undergoes a substitution reaction with 4-chlorine-3-nitro-benzonitrile in an alkaline environment.
Reduction Condensation Reaction: The resulting compound is subjected to reduction condensation to form 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propyl-2-yl)-1H-indole-3-carboxylic acid methyl ester.
Cyclization Reaction: Cyclization of this ester yields 9-ethyl-8-iodine-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.
Final Substitution Reaction: The final product, this compound, is obtained by reacting the cyclized compound with 4-(4-piperidyl)morpholine.
Chemical Reactions Analysis
4-Methyl erlotinib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly with halogenated compounds, to form various derivatives.
Common Reagents and Conditions: Typical reagents include iodination reagents, carbonylation reagents, and reducing agents.
Major Products: The major products formed from these reactions include various iodinated, carbonylated, and cyclized derivatives.
Scientific Research Applications
4-Methyl erlotinib has several scientific research applications:
Drug Development: This compound is used in the development of new anticancer drugs, particularly for non-small cell lung cancer and pancreatic cancer.
Nanotechnology: Research has explored the use of this compound in nanotechnology for targeted drug delivery systems, enhancing its therapeutic efficacy.
Biological Studies: It is used in various biological studies to understand the molecular mechanisms of cancer and other diseases.
Mechanism of Action
4-Methyl erlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor . This inhibition disrupts the signaling pathways involved in cancer cell proliferation, migration, and survival . The compound binds reversibly to the adenosine triphosphate binding site of the receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
4-Methyl erlotinib is unique compared to other similar compounds due to its enhanced pharmacological properties:
Afatinib and Osimertinib: These compounds are also epidermal growth factor receptor inhibitors but differ in their molecular structures and specific applications.
Similar compounds include:
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its unique structural modifications and enhanced therapeutic potential.
Properties
CAS No. |
2514264-76-5 |
|---|---|
Molecular Formula |
C23H26ClN3O4 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H25N3O4.ClH/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23;/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26);1H |
InChI Key |
KYYZCXHGUSHEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


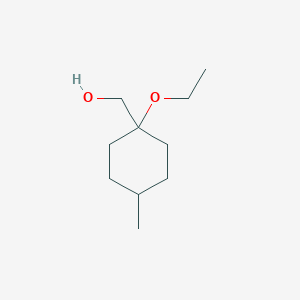
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
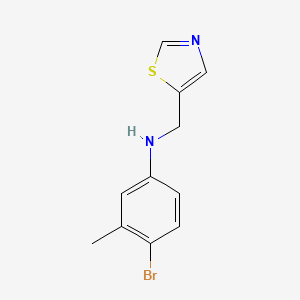
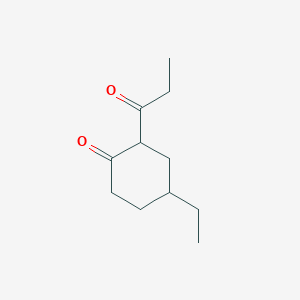
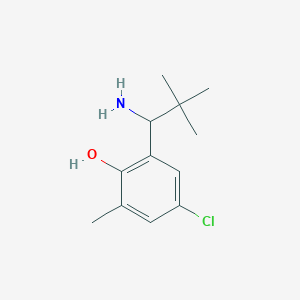
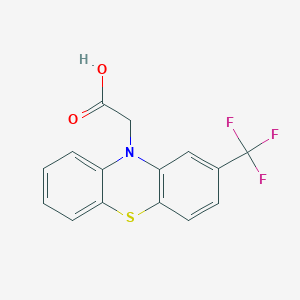
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
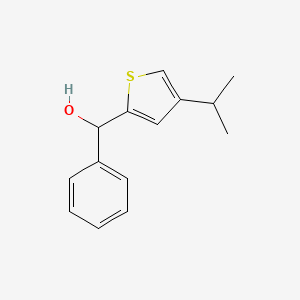
amine](/img/structure/B13079853.png)
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
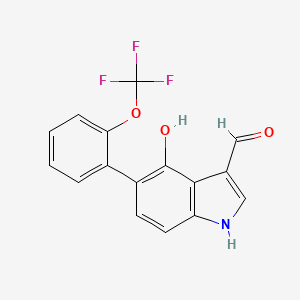
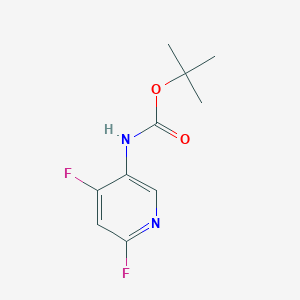
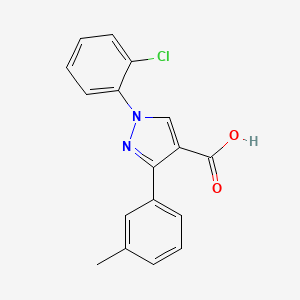
![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
